

experimental procedure for the condensation of acetone and phenylhydrazine

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Compound of Interest

Compound Name: Acetone phenylhydrazone

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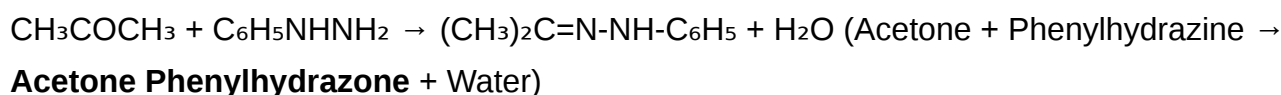
Application Note and Protocol: Synthesis of Acetone Phenylhydrazone

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental protocol for the synthesis of **acetone phenylhydrazone** via the condensation reaction of acetone and phenylhydrazine. Hydrazones are a class of organic compounds with the structure $R_1R_2C=NNH_2$, and they serve as important intermediates in various synthetic pathways, including the Wolff-Kishner reduction and the Fischer indole synthesis.^[1] The formation of **acetone phenylhydrazone** is a classic example of a nucleophilic addition-elimination reaction, where the nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of acetone.^{[1][2]} This protocol outlines the procedure, characterization data, and reaction mechanism for researchers requiring a reliable method for synthesizing this compound.

Reaction Scheme

The overall balanced chemical equation for the condensation of acetone with phenylhydrazine is as follows:^[3]



Characterization and Quantitative Data

The following table summarizes the physical properties and characterization data for the synthesized **acetone phenylhydrazone**.

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₁₂ N ₂	[4] [5]
Molecular Weight	148.21 g/mol	[4]
Physical Appearance	Yellow oily liquid or crystalline solid	[1] [6] [7]
Yield	85-94% (typical), up to "almost theoretical"	[1] [8]
Melting Point	42 °C	[9] [10]
Boiling Point	226.3 °C @ 760 mmHg; 165 °C @ 91 mmHg	[5] [8] [9]
Solubility	Soluble in organic solvents like ethanol and ether; less soluble in water	[1] [7]
FT-IR (cm ⁻¹) Peaks	~3329 (N-H stretch), ~1614 (C=N stretch), ~2878 (C-H stretch)	[6] [11]
¹³ C NMR	Data available in literature, typically run in CDCl ₃	[12]

Experimental Protocol

This protocol is synthesized from established procedures.[\[6\]](#)[\[8\]](#)

Materials:

- Phenylhydrazine (C₆H₅NHNH₂)

- Acetone (CH_3COCH_3)
- Glacial Acetic Acid (CH_3COOH)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Anhydrous Potassium Carbonate (K_2CO_3) or Sodium Sulfate (Na_2SO_4)
- Distilled Water (H_2O)

Equipment:

- Round-bottom flask or boiling tube
- Magnetic stirrer and stir bar (optional)
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator or distillation apparatus for reduced pressure distillation
- Desiccator

Procedure:

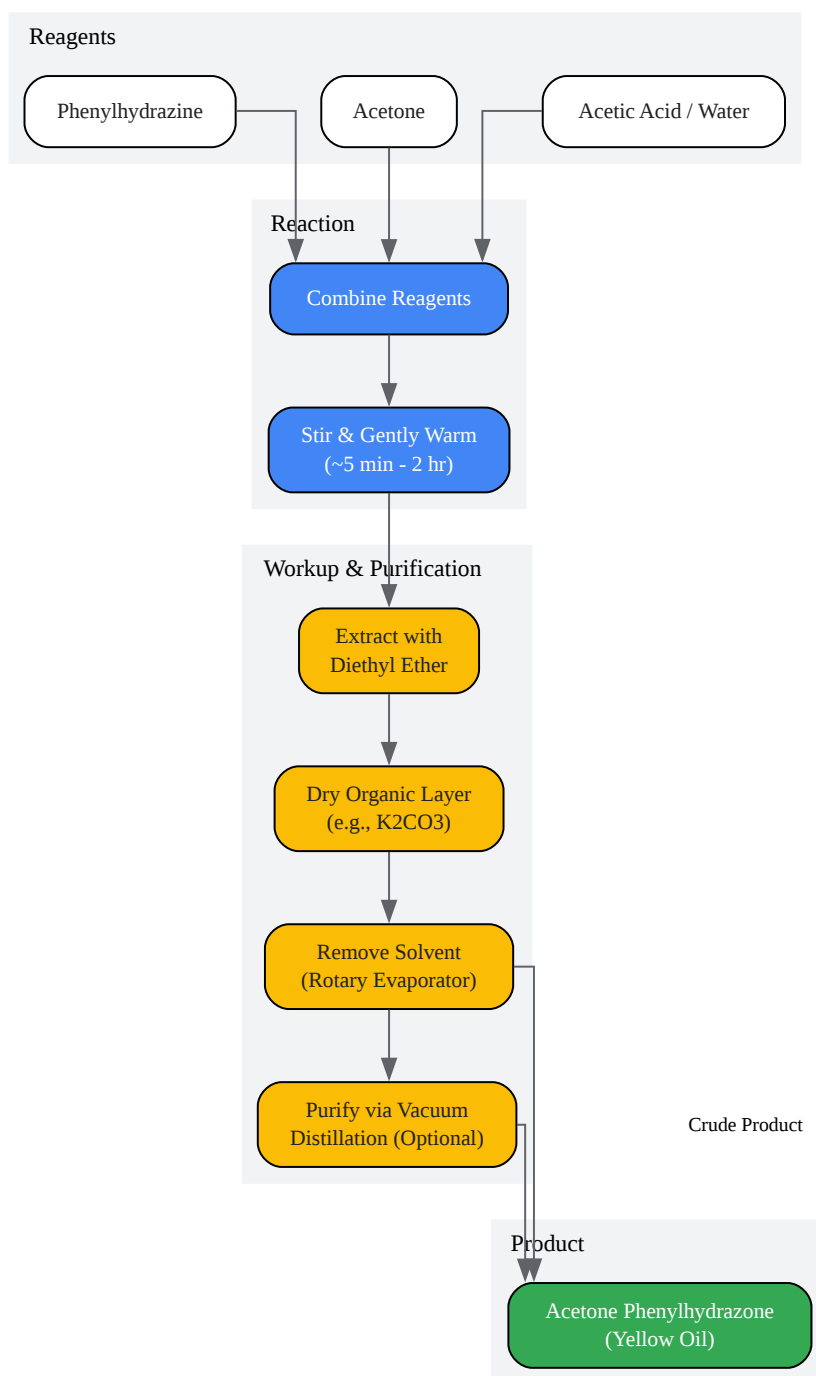
- Reaction Setup: In a boiling tube or flask, combine phenylhydrazine (1.0 g, 9.24 mmol) with glacial acetic acid (0.92 mL).[6]
- Dilution: Dilute the mixture with 1.0 mL of distilled water.[6]
- Addition of Acetone: To this solution, add acetone (0.68 mL, 9.24 mmol) stoichiometrically.[6]
- Reaction: Swirl the mixture for approximately 5 minutes. The reaction is often exothermic and an oily product should begin to separate.[6] For a more complete reaction, the mixture can be stirred for 30 minutes at room temperature, followed by gentle heating to about 40°C for up to 2 hours.[1]

- Extraction (Workup): Transfer the reaction mixture to a separatory funnel. Extract the oily product from the aqueous layer using diethyl ether (2 x 10 mL).[\[6\]](#)[\[8\]](#)
- Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as potassium carbonate or sodium sulfate.[\[6\]](#)[\[8\]](#)
- Solvent Removal: Decant or filter the dried ether solution and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude **acetone phenylhydrazone** as a yellow oil.[\[6\]](#) A yield of approximately 1.19 g (87%) can be expected.[\[6\]](#)
- Purification (Optional): For higher purity, the crude product can be distilled under reduced pressure. Collect the fraction boiling at approximately 165°C/91 mmHg.[\[8\]](#)
- Storage: Store the final product in a desiccator over a drying agent, as it can be somewhat unstable and sensitive to moisture.[\[8\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **acetone phenylhydrazone**.

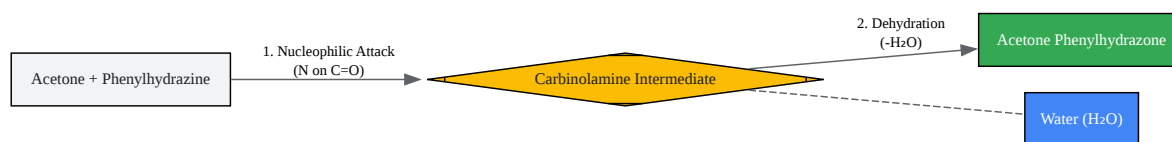


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Caption: Workflow for the synthesis of **acetone phenylhydrazone**.

Reaction Mechanism

The condensation proceeds via a two-step nucleophilic addition-elimination pathway.



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Caption: Mechanism of **acetone phenylhydrazone** formation.

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